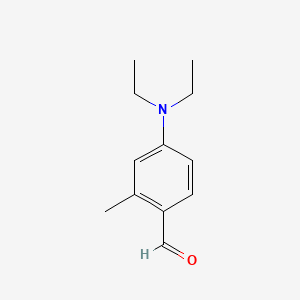

4-(Diethylamino)-2-methylbenzaldehyde

Beschreibung

Significance and Research Trajectory of 4-(Diethylamino)-2-methylbenzaldehyde

The significance of this compound in academic research is rooted in its utility as a synthetic intermediate and a functional molecule. Historically, its research trajectory has been closely linked to the development of dyes and pigments. More recently, its role has expanded into the realm of biochemistry and medicinal chemistry, particularly as a scaffold for developing enzyme inhibitors.

The compound's chemical properties are summarized in the table below:

| Property | Value |

| CAS Number | 92-14-8 pharmaffiliates.comjk-sci.comverypharm.comscbt.comchemsrc.com |

| Molecular Formula | C12H17NO pharmaffiliates.comverypharm.comscbt.comchemimpex.com |

| Molecular Weight | 191.27 g/mol pharmaffiliates.comverypharm.comchemicalbook.com |

| Appearance | Brownish red liquid verypharm.com |

| Melting Point | 81 - 83ºC chemsrc.com |

| Boiling Point | 322.5ºC at 760 mmHg chemsrc.com |

| Density | 1.015 g/cm³ chemsrc.com |

A notable area of investigation involves its interaction with aldehyde dehydrogenases (ALDHs), a group of enzymes that are overexpressed in various cancer types. nih.gov The parent compound, 4-(diethylamino)benzaldehyde (B91989) (DEAB), is a known pan-inhibitor of ALDH isoforms. nih.govwhiterose.ac.ukacs.org Research has extended to this compound and its derivatives to explore their potential as more selective and potent ALDH inhibitors for therapeutic applications. nih.govwhiterose.ac.ukacs.org

One documented synthetic route to this compound involves the Vilsmeier-Haack reaction. This method utilizes N,N-diethyl-m-toluidine as the starting material, which is reacted with a Vilsmeier reagent prepared from N,N-dimethylformamide (DMF) and phosphorus oxychloride. chemicalbook.com

A summary of a typical synthesis is presented below:

| Reactants | Reagents | Conditions | Yield |

| N,N-diethyl-m-toluidine | 1. N,N-dimethylformamide, Phosphorus oxychloride2. Water3. 10 N Sodium hydroxide (B78521) | Dropwise addition below 30°C, followed by stirring for 2 hours, then neutralization and extraction. | 73% chemicalbook.com |

Interdisciplinary Relevance of this compound in Chemical Sciences

The applications of this compound extend across multiple disciplines within the chemical sciences, underscoring its versatility.

Organic Synthesis: It serves as a crucial intermediate in the synthesis of various organic molecules. chemimpex.com Its aldehyde functional group readily participates in reactions such as condensation and reductive amination, while the diethylamino group influences the electronic properties of the aromatic ring, directing further substitutions. chemimpex.com A primary application in this area is in the manufacturing of dyes and colorants, including those for phase change inks. verypharm.comchemimpex.com

Medicinal Chemistry: The core structure of this compound is a key component in the design of bioactive molecules. As mentioned, it is a scaffold for developing inhibitors of aldehyde dehydrogenase (ALDH), an enzyme family implicated in cancer cell biology. nih.govwhiterose.ac.ukacs.org Researchers have synthesized and evaluated a range of analogues to identify compounds with enhanced potency and selectivity for specific ALDH isoforms, which could have implications for cancer therapy. nih.govwhiterose.ac.ukacs.org

Materials Science: In materials science, this compound is utilized in the creation of functional dyes and pigments. verypharm.comchemimpex.com These materials find use in textiles and coatings. chemimpex.com Furthermore, its derivatives are explored for applications in fluorescent probes for biological imaging, allowing for the visualization of cellular structures and processes with high sensitivity. chemimpex.com

Overview of Current Research Frontiers Involving this compound

Current research involving this compound is primarily focused on two key areas: the development of novel ALDH inhibitors and the creation of advanced fluorescent probes.

In the field of medicinal chemistry, the expansion of the 4-(diethylamino)benzaldehyde scaffold is a significant research frontier. nih.govwhiterose.ac.ukacs.org Scientists are systematically modifying the core structure, including the addition of substituents at various positions on the benzene (B151609) ring, to understand the structure-activity relationships that govern the inhibition of different ALDH isoforms. nih.govwhiterose.ac.ukacs.org For example, studies have shown that analogues of 4-(diethylamino)benzaldehyde can exhibit potent inhibitory activity against ALDH1A3 and ALDH3A1, which are important targets in prostate cancer research. nih.govwhiterose.ac.ukacs.org

Another active area of research is the incorporation of this compound and related structures into fluorescent molecules for biological applications. chemimpex.com These probes are designed to have specific photophysical properties that make them suitable for imaging particular cellular components or processes. The development of fluorophores with high quantum yields, large Stokes shifts, and specific targeting capabilities remains a key objective in this field.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

4-(diethylamino)-2-methylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO/c1-4-13(5-2)12-7-6-11(9-14)10(3)8-12/h6-9H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCZRCYBAYWJVGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC(=C(C=C1)C=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4059041 | |

| Record name | Benzaldehyde, 4-(diethylamino)-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4059041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92-14-8 | |

| Record name | 4-(Diethylamino)-2-methylbenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=92-14-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Diethylamino)-2-methylbenzaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000092148 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(Diethylamino)-2-methylbenzaldehyde | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7208 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzaldehyde, 4-(diethylamino)-2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzaldehyde, 4-(diethylamino)-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4059041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(diethylamino)-o-tolualdehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.937 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-(DIETHYLAMINO)-2-METHYLBENZALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XK91WUM2NS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes for 4-(Diethylamino)-2-methylbenzaldehyde

The primary and most established method for the synthesis of this compound is the Vilsmeier-Haack reaction. ijpcbs.comorganic-chemistry.orgwikipedia.org This reaction is a widely used method for the formylation of electron-rich aromatic compounds. organic-chemistry.org The synthesis involves the reaction of N,N-diethyl-m-toluidine with a Vilsmeier reagent, which is typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). ijpcbs.comwikipedia.org

The mechanism begins with the formation of the electrophilic Vilsmeier reagent, a chloroiminium ion, from DMF and POCl₃. wikipedia.orgnumberanalytics.com The electron-rich aromatic ring of N,N-diethyl-m-toluidine then attacks this electrophile. numberanalytics.com The presence of the strongly electron-donating diethylamino group and the weakly electron-donating methyl group activates the aromatic ring towards electrophilic substitution. The reaction proceeds to form an iminium ion intermediate, which is subsequently hydrolyzed during aqueous workup to yield the final aldehyde product, this compound.

A typical laboratory procedure involves the slow, dropwise addition of phosphorus oxychloride to chilled N,N-dimethylformamide to form the Vilsmeier reagent. Subsequently, N,N-diethyl-m-toluidine is added while maintaining a low temperature to control the exothermic reaction. After a period of stirring, the reaction mixture is poured into ice water and neutralized, followed by extraction of the product with an organic solvent.

Optimization of the Vilsmeier-Haack reaction is crucial for achieving high yields and purity. numberanalytics.comnumberanalytics.com Reaction conditions such as temperature, stoichiometry of reagents, and reaction time significantly influence the outcome. numberanalytics.com

In a documented synthesis, specific conditions have been outlined to achieve a good yield. The Vilsmeier reagent is prepared first, and the subsequent addition of N,N-diethyl-m-toluidine is performed while maintaining the reaction temperature below 30°C. This is followed by a stirring period of approximately two hours to ensure the reaction goes to completion. This controlled process has been reported to produce a yield of 73%.

Further optimization strategies for the Vilsmeier-Haack reaction, in general, include adjusting the molar ratio of the phosphorus oxychloride to DMF and modifying the reaction temperature and duration. numberanalytics.comnumberanalytics.com For some substrates, heating the reaction mixture after the initial addition can drive the reaction to completion. reddit.com The choice of solvent can also play a role, although in many cases, an excess of the formamide (B127407) can serve as the solvent. ijpcbs.com

| Parameter | Condition | Purpose |

|---|---|---|

| Starting Material | N,N-diethyl-m-toluidine | Aromatic substrate |

| Reagents | N,N-dimethylformamide (DMF), Phosphorus oxychloride (POCl₃) | Formation of Vilsmeier reagent |

| Temperature Control | Maintained below 30°C during addition of substrate | To control the exothermic reaction |

| Reaction Time | 2 hours post-addition | To ensure completion of the reaction |

| Workup | Quenching in ice water, neutralization with NaOH, ether extraction | Isolation and purification of the product |

| Reported Yield | 73% | Efficiency of the described method |

From the perspective of green chemistry, the conventional Vilsmeier-Haack synthesis presents several areas for improvement. The use of stoichiometric phosphorus oxychloride generates significant phosphate (B84403) waste. Furthermore, reagents like POCl₃ and solvents such as diethyl ether used for extraction pose environmental and safety concerns.

Applying green chemistry principles would involve several modifications. One approach is the development of a catalytic Vilsmeier-Haack reaction, which would reduce waste by regenerating the active reagent. Research has also focused on alternative, more environmentally benign methods for preparing the Vilsmeier reagent itself, avoiding hazardous chemicals like POCl₃, phosgene, or thionyl chloride. scirp.orgresearchgate.net For instance, methods using phthaloyl dichloride have been developed where the byproduct, phthalic anhydride, can be recovered and reused, improving the atom economy of the process. scirp.orgresearchgate.net

Another key aspect is solvent replacement. Traditional workups often employ volatile and flammable organic solvents. Green chemistry encourages the use of safer, more sustainable alternatives. Solvent-free reaction conditions are another highly desirable green alternative. For related reactions like the Claisen-Schmidt condensation, solvent-free methods using grinding techniques have proven highly effective, achieving quantitative yields and minimizing waste. nih.gov Adopting similar principles could significantly improve the environmental footprint of this compound synthesis.

Derivatization Strategies of this compound

The chemical structure of this compound offers two primary sites for derivatization: the aldehyde functional group and the activated aromatic ring.

The aldehyde group is highly susceptible to condensation reactions, particularly with compounds containing an active methylene (B1212753) group (a CH₂ group flanked by electron-withdrawing groups). A prominent example is the Claisen-Schmidt condensation, which is a reaction between an aldehyde (in this case, this compound) and a ketone or ester that has an α-hydrogen. wikipedia.org

This base- or acid-catalyzed reaction involves the nucleophilic attack of an enolate (formed from the ketone or ester) on the carbonyl carbon of the aldehyde. The initial product is a β-hydroxy carbonyl compound, which typically undergoes spontaneous dehydration to form a stable, conjugated α,β-unsaturated carbonyl compound, often known as a chalcone (B49325) or chalcone-like derivative. nih.govresearchgate.net These reactions are valuable for creating new carbon-carbon bonds and synthesizing more complex molecular architectures. researchgate.net The electron-donating nature of the 4-(diethylamino) group can influence the reactivity of the aldehyde and the properties of the resulting conjugated system.

The benzene (B151609) ring of this compound is highly activated towards electrophilic aromatic substitution (EAS). wikipedia.org This high reactivity is due to the presence of two electron-donating groups (EDGs): the powerful diethylamino group at position 4 and the methyl group at position 2. savemyexams.comulethbridge.ca Both of these groups increase the electron density of the π-system, making the ring more nucleophilic and thus more reactive towards electrophiles than benzene itself. wikipedia.org

Both the diethylamino and methyl groups are ortho-, para-directors. savemyexams.comlibretexts.org When multiple activating groups are present on a ring, the directing effect of the most powerful activating group typically dominates. youtube.com In this molecule, the diethylamino group is a much stronger activator than the methyl group.

The diethylamino group at C4 directs incoming electrophiles to its ortho positions (C3 and C5).

The methyl group at C2 directs to its ortho position (C3) and its para position (C5).

Both groups, therefore, direct incoming electrophiles to positions C3 and C5. However, position C3 is sterically hindered by the adjacent methyl group (at C2) and the aldehyde group (at C1). Consequently, electrophilic attack is most likely to occur at the less sterically hindered C5 position . Common EAS reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation/acylation would be expected to yield the 5-substituted derivative of this compound as the major product.

Synthesis of Advanced Organic Molecules Utilizing this compound as an Intermediate

This compound serves as a valuable intermediate in the synthesis of a variety of advanced organic molecules, particularly those with significant photophysical properties. Its electron-donating diethylamino group and reactive aldehyde functionality make it a key building block for constructing complex molecular architectures such as coumarin (B35378) derivatives and styryl dyes.

Coumarins are a prominent class of compounds synthesized using intermediates like 4-(diethylamino)salicylaldehyde (B93021), a structurally related precursor. The synthesis often involves the Knoevenagel condensation. For instance, 4-(diethylamino)salicylaldehyde can be reacted with active methylene compounds like diethyl malonate in the presence of a base catalyst, such as piperidine (B6355638) with acetic acid, to form the coumarin core. wikipedia.orgmit-ivy.comsmolecule.com This methodology allows for the creation of 7-(diethylamino)coumarin derivatives, which are widely used as fluorescent probes and laser dyes due to their strong emission characteristics. researchgate.net The reaction conditions can be modified, for example, by using deep eutectic solvents (DES) as both a solvent and catalyst, representing a greener synthetic approach. wikipedia.org

The aldehyde is also instrumental in the synthesis of styryl dyes. These dyes are characterized by a donor-π-acceptor structure, which is responsible for their optical properties. The 4-(diethylamino)phenyl moiety acts as the electron donor. Condensation of this compound with various active methylene compounds or heterocyclic salts containing an active methyl group leads to the formation of push-pull styryl chromophores. numberanalytics.comtumgik.com These dyes have applications in materials science, for instance, as polarity-sensitive fluorescent probes. acs.org

Furthermore, analogues of 4-(diethylamino)benzaldehyde (B91989) (DEAB), which can be synthesized from precursors like this compound, are explored for their biological activities. organic-chemistry.orgorganic-chemistry.org These analogues are used as chemical probes to study enzyme activity, such as that of aldehyde dehydrogenases (ALDHs), which are implicated in various cellular processes. organic-chemistry.orgorganic-chemistry.orgyoutube.com

Table 1: Examples of Advanced Organic Molecules Synthesized from this compound and Related Precursors

| Precursor Aldehyde | Reactant(s) | Product Class | Application Area |

|---|---|---|---|

| 4-(Diethylamino)salicylaldehyde | Diethyl malonate, Piperidine/Acetic Acid | 7-(Diethylamino)coumarin | Fluorescent Dyes smolecule.com |

| 4-(Diethylamino)salicylaldehyde | Ethyl acetoacetate, Malononitrile | Fluorescent Colorant | Dyes and Pigments wikipedia.org |

| 4-Chloro-2-(diphenylamino)-1,3-thiazole-5-carbaldehyde | Cyanomethyl benzimidazole | Push-pull styryl chromophore | Fluorescent Dyes numberanalytics.com |

| 4-Thiomorpholinobenzaldehyde | 2-Methylbenzo[d]thiazolium salt | Styryl Hemicyanine Dye | Nucleic Acid Visualization tumgik.com |

Formation of Schiff Bases and Related Compounds

The aldehyde functional group of this compound readily undergoes condensation reactions with primary amines to form Schiff bases, also known as imines. This reaction is a fundamental transformation in organic chemistry, involving the nucleophilic addition of the amine to the aldehyde's carbonyl carbon, followed by the elimination of a water molecule to form the characteristic carbon-nitrogen double bond (azomethine group). ijpcbs.comtandfonline.com

The synthesis is typically carried out by refluxing equimolar amounts of the aldehyde and a primary amine in a suitable solvent, such as ethanol. researchgate.net Often, a few drops of an acid catalyst, like glacial acetic acid, are added to facilitate the dehydration step. ijpcbs.com The general reaction involves the formation of a carbinolamine intermediate, which then dehydrates to yield the final Schiff base. ijpcbs.com

Schiff bases derived from substituted benzaldehydes are of significant interest because the azomethine group is crucial for their chemical and biological activities. These compounds serve as versatile ligands in coordination chemistry, readily forming stable complexes with various metal ions. researchgate.net For example, a Schiff base derived from the related 4-(diethylamino)salicylaldehyde and aniline (B41778) can act as a bidentate ligand, coordinating with metal ions like Zn(II), Cd(II), Sn(II), and Pb(II) through the deprotonated phenolic oxygen and the azomethine nitrogen. researchgate.net The resulting metal complexes often exhibit enhanced properties compared to the free ligands. researchgate.net

Table 2: Synthesis of Schiff Bases from Substituted Aldehydes

| Aldehyde Reactant | Amine Reactant | Resulting Schiff Base Structure | Reference |

|---|---|---|---|

| 4-(Diethylamino)salicylaldehyde | Aniline | A bidentate ligand with a C=N bond linking the two aromatic rings. | researchgate.net |

| 4-Nitrobenzaldehyde | 5-Chloro-2-aminobenzoic acid | 5-Chloro-2-((4-nitrobenzylidene)amino)benzoic acid | ijpcbs.comtandfonline.com |

| 4-Chlorobenzaldehyde | Ethylenediamine | N,N'-bis(4-chlorobenzylidene)ethane-1,2-diamine | |

| 4-Methylbenzaldehyde | 2-Aminobenzohydrazide | (E)-N-(4-methylbenzylidene)-2-((Z)-(4-methylbenzylidene)amino)benzamide |

Mechanistic Studies of Reactions Involving this compound

Reaction Pathway Elucidation

The reaction pathways involving this compound are best understood by examining the mechanisms of its synthesis and its subsequent, characteristic reactions.

Synthesis via Vilsmeier-Haack Reaction: The formylation of electron-rich aromatic compounds, such as N,N-diethyl-m-toluidine (the precursor to this compound), is commonly achieved through the Vilsmeier-Haack reaction. wikipedia.orgorganic-chemistry.org The reaction mechanism begins with the formation of the Vilsmeier reagent, a chloroiminium ion, from a substituted amide (like N,N-dimethylformamide, DMF) and phosphorus oxychloride (POCl₃). wikipedia.orgorganic-chemistry.org This electrophilic Vilsmeier reagent then attacks the electron-rich aromatic ring of N,N-diethyl-m-toluidine. Due to the strong activating and ortho-, para-directing effects of the diethylamino group, the electrophile adds to the position para to the amino group. The subsequent loss of a proton re-aromatizes the ring, forming an iminium ion intermediate. This intermediate is then hydrolyzed during aqueous workup to yield the final product, this compound. wikipedia.org

Knoevenagel Condensation Pathway: A principal reaction of this aldehyde is the Knoevenagel condensation, where it reacts with a compound containing an active methylene group. organic-chemistry.orgresearchgate.net The mechanism is typically base-catalyzed, often using a secondary amine like piperidine. The reaction can proceed through two main pathways. In the first, the base deprotonates the active methylene compound to generate a carbanion (or enolate). This nucleophile then attacks the electrophilic carbonyl carbon of the aldehyde. The resulting alkoxide intermediate is protonated to form an aldol-type adduct, which then undergoes base-catalyzed dehydration to yield the final α,β-unsaturated product. Alternatively, the amine catalyst can first react with the aldehyde to form an electrophilic iminium ion. researchgate.net The active methylene compound then attacks this iminium ion, which is more reactive than the aldehyde itself, leading to the product after elimination of the catalyst. The specific pathway depends on the reactants and reaction conditions. researchgate.net

Transition State Analysis

Catalytic Approaches in this compound Chemistry

Catalysis is integral to both the synthesis and transformation of this compound.

In its synthesis via the Vilsmeier-Haack reaction, phosphorus oxychloride (POCl₃) acts as a reagent to activate N,N-dimethylformamide (DMF), generating the catalytic electrophilic species, the Vilsmeier reagent, which drives the formylation. organic-chemistry.org

For its subsequent transformations, particularly the Knoevenagel condensation, a variety of catalysts are employed. The most common are basic catalysts. organic-chemistry.org

Homogeneous Base Catalysis: Weak organic bases like piperidine, pyridine, or triethylamine (B128534) are frequently used. researchgate.net These catalysts function by either generating the nucleophilic carbanion from the active methylene compound or by forming a reactive iminium ion with the aldehyde. researchgate.net

Heterogeneous Catalysis: To improve catalyst recovery and simplify purification, solid catalysts have been developed. These include basic materials like alkali-modified metal oxides and zeolites, which provide active sites for the condensation reaction to occur.

Ionic Liquids: Ionic liquids, such as 1-butyl-3-methylimidazolium hydroxide (B78521) ([Bmim]OH), have been used as both the solvent and catalyst for Knoevenagel condensations. They offer a "green" alternative with high efficiency and potential for recycling. organic-chemistry.org

The choice of catalyst can significantly influence reaction rates and yields, and in some cases, the selectivity of the reaction. organic-chemistry.org

Advanced Spectroscopic and Computational Characterization

Vibrational Spectroscopy Applications

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate at specific frequencies. The resulting spectrum is a unique fingerprint of the molecule, revealing the presence of its key functional groups. For 4-(Diethylamino)-2-methylbenzaldehyde, the IR spectrum is characterized by several distinct absorption bands that confirm its structure.

The most prominent feature is the strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the aldehyde group, which is expected to appear in the range of 1680-1700 cm⁻¹. The position of this band is influenced by the electronic effects of the substituents on the aromatic ring. The electron-donating diethylamino group increases the electron density in the ring, which can slightly lower the C=O stretching frequency compared to unsubstituted benzaldehyde (B42025).

Other significant absorptions include the C-H stretching vibrations. The aromatic C-H stretches typically appear just above 3000 cm⁻¹, while the aliphatic C-H stretches of the methyl and diethylamino groups are observed just below 3000 cm⁻¹. The C-N stretching of the diethylamino group would likely be found in the 1350-1250 cm⁻¹ region. Vibrations corresponding to the C=C stretching of the aromatic ring are expected in the 1600-1450 cm⁻¹ region.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic C-H | Stretching | 3100-3000 | Medium |

| Aliphatic C-H (CH₃, CH₂) | Stretching | 2975-2850 | Medium-Strong |

| Aldehyde C=O | Stretching | 1700-1680 | Strong |

| Aromatic C=C | Stretching | 1600-1450 | Medium-Strong |

| C-N (Aromatic Amine) | Stretching | 1350-1250 | Medium |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the detailed structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and spatial relationships of atoms.

Proton (¹H) NMR spectroscopy provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. In this compound, distinct signals are expected for the aldehyde proton, the aromatic protons, and the protons of the methyl and diethylamino groups.

Aldehyde Proton (-CHO): A highly deshielded singlet is expected far downfield, typically in the range of δ 9.5-10.5 ppm.

Aromatic Protons: The three protons on the benzene (B151609) ring are in different chemical environments and would theoretically give rise to three distinct signals. Their chemical shifts, expected between δ 6.0 and 8.0 ppm, are influenced by the strong electron-donating diethylamino group and the methyl group. The proton ortho to the aldehyde group would be the most deshielded.

Methyl Protons (-CH₃): A singlet corresponding to the three protons of the methyl group attached to the ring is expected around δ 2.5 ppm.

Diethylamino Protons (-N(CH₂CH₃)₂): The diethylamino group will show two signals. A quartet for the four methylene (B1212753) (-CH₂-) protons around δ 3.4 ppm, coupled to the adjacent methyl protons. A triplet for the six methyl (-CH₃) protons of the ethyl groups is expected further upfield, around δ 1.2 ppm.

| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Aldehyde (-CHO) | 9.5 - 10.5 | Singlet (s) | 1H |

| Aromatic (Ar-H) | 6.0 - 8.0 | Multiplets (m) | 3H |

| Methylene (-N-CH₂-) | ~3.4 | Quartet (q) | 4H |

| Ring Methyl (Ar-CH₃) | ~2.5 | Singlet (s) | 3H |

| Ethyl Methyl (-CH₂-CH₃) | ~1.2 | Triplet (t) | 6H |

Carbon-13 (¹³C) NMR spectroscopy provides a map of the carbon skeleton of a molecule. Each unique carbon atom gives a distinct signal. For this compound, a total of 9 signals would be expected in the broadband-decoupled spectrum, as symmetry would make the two ethyl groups equivalent (two carbons for the ethyls, six for the substituted ring, and one for the aldehyde).

Aldehyde Carbonyl (C=O): The signal for the aldehyde carbon is the most deshielded, appearing far downfield around δ 190-195 ppm.

Aromatic Carbons: The six carbons of the benzene ring will appear in the δ 110-160 ppm region. The carbon attached to the nitrogen (C4) and the carbon attached to the aldehyde group (C1) will be significantly affected by these substituents.

Aliphatic Carbons: The carbons of the diethylamino group (methylene and methyl) and the ring's methyl group will appear in the upfield region of the spectrum (δ 10-50 ppm).

| Carbon Type | Expected Chemical Shift (δ, ppm) |

|---|---|

| Aldehyde (C=O) | 190 - 195 |

| Aromatic (C-N) | 150 - 155 |

| Aromatic (C-CHO) | 130 - 135 |

| Aromatic (C-CH₃) | 140 - 145 |

| Aromatic (C-H) | 110 - 130 |

| Methylene (-N-CH₂-) | 40 - 50 |

| Ring Methyl (Ar-CH₃) | 15 - 25 |

| Ethyl Methyl (-CH₂-CH₃) | 10 - 15 |

Two-dimensional (2D) NMR techniques are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would show correlations between protons that are coupled to each other. For instance, it would clearly show the coupling between the methylene and methyl protons of the diethylamino groups. It would also help delineate the coupling network among the three aromatic protons, aiding in their specific assignment.

HSQC (Heteronuclear Single Quantum Coherence): This ¹H-¹³C correlation experiment reveals which protons are directly attached to which carbons. It would be used to definitively link each proton signal (e.g., the aromatic protons, the methyl protons) to its corresponding carbon signal in the ¹³C spectrum.

Together, these advanced spectroscopic methods provide a detailed and robust characterization of the molecular structure of this compound.

Electronic Spectroscopy: UV-Vis and Fluorescence

The electronic spectrum of this compound is governed by its molecular structure, which features a potent electron-donating diethylamino group and an electron-withdrawing benzaldehyde moiety. This donor-π-acceptor (D-π-A) arrangement is crucial in defining its photophysical properties.

UV-Vis Absorption Characteristics and Electronic Transitions

The ultraviolet-visible (UV-Vis) absorption spectrum of this compound is primarily characterized by strong absorption bands resulting from π→π* electronic transitions. researchgate.net In molecules with extended π-systems, such as this benzaldehyde derivative, the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is reduced, allowing for absorption in the UV or visible region. researchgate.net

The principal absorption band is attributed to an intramolecular charge transfer (ICT) transition. In this process, the absorption of a photon promotes an electron from a molecular orbital primarily located on the electron-rich diethylamino group and the phenyl ring (the HOMO) to an orbital concentrated on the electron-deficient benzaldehyde portion (the LUMO). This π→π* transition is typically intense, with a high molar absorptivity. researchgate.net The presence of the methyl group at the ortho position to the aldehyde can induce steric hindrance, potentially causing a slight twist in the molecular geometry and subtly influencing the electronic environment and thus the precise absorption maximum (λmax).

Interactive Data Table: Expected UV-Vis Absorption Properties

| Property | Description | Expected Value/Characteristic |

| λmax | Wavelength of Maximum Absorbance | Expected in the UV-A or near-visible region, characteristic of D-π-A systems. |

| Transition Type | Nature of Electronic Excitation | Primarily π→π* with significant Intramolecular Charge Transfer (ICT) character. |

| Chromophore | Light-absorbing Moiety | The entire 4-(diethylamino)-2-methylphenyl group conjugated with the formyl group. |

Fluorescence Emission Properties and Quantum Yields

Upon excitation, this compound is expected to exhibit fluorescence, a radiative process where the molecule returns from the excited electronic state to the ground state. The emission properties are highly sensitive to the molecular environment and the nature of the excited state. For many donor-acceptor molecules of this type, the fluorescence quantum yield—the efficiency of converting absorbed photons into emitted photons—is strongly dependent on solvent polarity. mdpi.com

Excited State Dynamics and Intramolecular Processes

The most critical intramolecular process in the excited state of this compound is Intramolecular Charge Transfer (ICT). Following photoexcitation, there is a substantial redistribution of electron density from the diethylamino donor to the benzaldehyde acceptor. nih.gov

A key model used to describe the dynamics of similar molecules is the Twisted Intramolecular Charge Transfer (TICT) model. researchgate.net According to this model, the locally excited state can undergo a conformational change, specifically a twisting of the diethylamino group relative to the phenyl ring. This rotation decouples the p-orbitals of the donor nitrogen from the aromatic π-system, which facilitates a more complete charge separation and forms a highly polar, stabilized TICT state. This process is often more favorable in polar solvents that can stabilize the resulting large dipole moment. The formation of the TICT state provides a non-radiative decay channel, which can lead to a lower fluorescence quantum yield. mdpi.com Studies on the closely related 4-(diethylamino)-2-hydroxybenzaldehyde confirm the prominence of ICT processes, which can compete with other excited-state phenomena. researchgate.netnih.gov

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a definitive technique for determining the molecular mass and elucidating the structure of a compound through its fragmentation pattern. The molecular formula for this compound is C₁₂H₁₇NO. scbt.com

Calculated Molecular Mass:

Monoisotopic Mass: 191.1310 Da

Average Mass: 191.27 g/mol

While a specific mass spectrum for this compound is not available, the analysis of the closely related compound 4-(Diethylamino)benzaldehyde (B91989) provides a reliable model for its expected fragmentation under electron ionization (EI) or electrospray ionization (ESI). massbank.jp The protonated molecule [M+H]⁺ would have a mass-to-charge ratio (m/z) of approximately 192.1383.

Key fragmentation pathways would likely include:

Loss of an ethyl group (•CH₂CH₃): A common fragmentation for diethylamino compounds, leading to a significant fragment ion.

Cleavage of the formyl group: Loss of the CHO radical or a neutral CO molecule.

Benzylic cleavage: Fission of bonds adjacent to the aromatic ring.

Interactive Data Table: Predicted Mass Spectrometry Fragments

| m/z (Predicted) | Ion Formula | Description |

| 192.1383 | [C₁₂H₁₈NO]⁺ | Protonated molecular ion ([M+H]⁺) |

| 176.1070 | [C₁₁H₁₄N]⁺ | Loss of oxygen from the formyl group (as H₂O from [M+H]⁺) |

| 162.1070 | [C₁₀H₁₂N]⁺ | Loss of an ethyl group from the parent ion |

| 148.0913 | [C₉H₁₀N]⁺ | Subsequent loss of another ethyl radical |

Theoretical and Computational Chemistry

Density Functional Theory (DFT) Calculations for Electronic Structure and Properties

Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic structure, geometry, and spectroscopic properties of molecules like this compound. mdpi.com DFT calculations allow for the optimization of the ground-state geometry and the calculation of molecular orbitals, such as the HOMO and LUMO. conicet.gov.ar

For this compound, DFT studies would confirm that the HOMO is largely localized on the diethylamino group and the phenyl ring, while the LUMO is centered on the benzaldehyde moiety. The energy difference between these orbitals (the HOMO-LUMO gap) is a key predictor of the energy required for the lowest-energy electronic transition, correlating well with the long-wavelength absorption maximum observed in UV-Vis spectroscopy. conicet.gov.ar

Furthermore, Time-Dependent DFT (TD-DFT) calculations can be employed to simulate the electronic absorption spectrum, predicting the energies and oscillator strengths of electronic transitions. researchgate.net Such calculations are invaluable for assigning the observed absorption bands to specific electronic transitions, such as the prominent ICT band. DFT can also be used to explore the potential energy surfaces of the excited states, helping to elucidate the pathways for processes like TICT state formation by mapping the energetic landscape as a function of the dihedral angle between the diethylamino group and the aromatic ring. researchgate.netmdpi.com

Ab Initio Methods for Reaction Mechanism Studies

Ab initio quantum chemical calculations serve as a fundamental tool in theoretical chemistry for the detailed exploration of reaction mechanisms. nih.gov These computational methods, which are based on the principles of quantum mechanics, are employed to solve the electronic Schrödinger equation, providing insights into the energetics and geometries of molecules involved in a chemical transformation without relying on empirical data. For a substituted aromatic aldehyde such as this compound, ab initio studies can elucidate the intricate details of its reactivity.

The general procedure for investigating a reaction mechanism via ab initio calculations encompasses several key stages:

Geometry Optimization: The three-dimensional structures of all species along the reaction pathway, including reactants, intermediates, transition states, and products, are optimized to locate their minimum energy conformations.

Frequency Calculations: Vibrational frequency calculations are performed to characterize the stationary points on the potential energy surface. For a stable molecule (reactant, intermediate, or product), all calculated vibrational frequencies are real. In contrast, a transition state is characterized by the presence of a single imaginary frequency, which corresponds to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculations: To verify that a located transition state connects the intended reactants and products, an IRC calculation is performed. nih.gov This traces the minimum energy path from the transition state downhill to the corresponding energy minima of the reactant and product.

The accuracy of ab initio calculations is contingent on the chosen level of theory and basis set. A hierarchy of methods is available, ranging from the foundational Hartree-Fock (HF) theory to more sophisticated and computationally intensive methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory. Density Functional Theory (DFT) is also a widely utilized method that offers a favorable balance between computational cost and accuracy for many systems.

For this compound, ab initio methods can be employed to study a variety of reactions, including:

Oxidation and Reduction: Determining the mechanistic pathways for the oxidation of the aldehyde moiety to a carboxylic acid or its reduction to a primary alcohol.

Condensation Reactions: Investigating the mechanisms of base- or acid-catalyzed condensation reactions, such as the aldol (B89426) or Knoevenagel condensations.

Electrophilic Aromatic Substitution: The interplay between the strongly activating diethylamino group and the steric hindrance imposed by the ortho-methyl group can lead to complex regiochemical outcomes in electrophilic substitution reactions. Computational studies can provide a rationale for the observed product distributions.

The insights derived from such computational investigations are invaluable for the rational design of synthetic strategies and the optimization of reaction conditions.

To exemplify the nature of the data generated from ab initio studies, a hypothetical reaction energy profile for the acid-catalyzed acetalization of this compound with methanol (B129727) is presented below. The energies are reported relative to the initial reactants.

| Step | Species | Relative Energy (kcal/mol) |

|---|---|---|

| 1 | Reactants (Aldehyde + 2 MeOH + H+) | 0.0 |

| 2 | Transition State 1 (Protonation) | 4.8 |

| 3 | Intermediate 1 (Protonated Aldehyde) | -2.5 |

| 4 | Transition State 2 (Nucleophilic Attack) | 13.1 |

| 5 | Intermediate 2 (Hemiacetal) | -7.9 |

| 6 | Transition State 3 (Proton Transfer) | 8.7 |

| 7 | Intermediate 3 (Protonated Hemiacetal) | -4.6 |

| 8 | Transition State 4 (Water Elimination) | 19.5 |

| 9 | Intermediate 4 (Carbocation) | 11.0 |

| 10 | Transition State 5 (Second MeOH Attack) | 12.2 |

| 11 | Intermediate 5 (Protonated Acetal) | -14.8 |

| 12 | Products (Acetal + H2O + H+) | -11.5 |

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations provide a computational lens through which the time-evolution of molecular systems can be observed. researchgate.net By numerically solving Newton's classical equations of motion for a collection of atoms, MD simulations generate a trajectory that describes the positions and velocities of atoms as a function of time. This allows for a detailed characterization of the conformational landscape and dynamic behavior of molecules like this compound.

The conformational flexibility of this compound is primarily governed by the torsional freedom around several key single bonds:

The carbon-nitrogen bonds of the diethylamino substituent.

The bond connecting the nitrogen atom of the diethylamino group to the aromatic ring.

The bond linking the aldehyde group to the aromatic ring.

The carbon-carbon bonds within the two ethyl chains.

A typical MD simulation protocol for analyzing the conformational preferences of this molecule would entail the following steps:

System Preparation: An initial three-dimensional structure of the molecule is placed within a simulation cell, which is subsequently solvated with an appropriate solvent, such as water or chloroform, to emulate experimental conditions.

Energy Minimization: The initial configuration of the system is subjected to energy minimization to relieve any unfavorable steric interactions.

Equilibration: The system is then gradually heated to the target temperature and equilibrated under constant temperature and pressure conditions, allowing the system to relax to a thermodynamically stable state.

Production Simulation: Following equilibration, the MD simulation is continued for an extended duration, typically on the order of nanoseconds to microseconds, to ensure adequate sampling of the molecule's conformational space.

The resulting trajectory from the production run can be analyzed to extract a wealth of information regarding the conformational dynamics:

Dihedral Angle Analysis: The probability distributions of key dihedral angles are monitored to identify the most stable rotational isomers (rotamers). For instance, the dihedral angle describing the orientation of the aldehyde group with respect to the phenyl ring can be analyzed to determine its preferred orientation.

Root Mean Square Deviation (RMSD): The RMSD of the molecule's atomic coordinates over the course of the simulation provides a measure of its structural stability.

Potential of Mean Force (PMF): By employing enhanced sampling techniques in conjunction with MD simulations, the PMF can be calculated along a chosen reaction coordinate, such as a specific dihedral angle. This provides the free energy profile associated with the conformational transition, including the heights of the energy barriers.

To illustrate the type of results that can be obtained from such an analysis, the following table presents hypothetical data from a molecular dynamics simulation of this compound, detailing the predominant dihedral angles for the rotation of the aldehyde group and one of the ethyl groups.

| Dihedral Angle Definition | Most Populated Angle (degrees) | Population (%) | Second Most Populated Angle (degrees) | Population (%) |

|---|---|---|---|---|

| C(ar)-C(ar)-C(aldehyde)-O(aldehyde) | 180 | 70 | 0 | 30 |

| C(ar)-N-C(ethyl)-C(methyl) | 180 | 60 | 60 | 25 |

| C(ar)-N-C(ethyl)-C(methyl) | -60 | 15 | - | - |

These hypothetical findings suggest a preference for the aldehyde group to be oriented anti-periplanar to the adjacent aromatic carbon, and that the ethyl groups adopt specific staggered conformations. The results from MD simulations can be synergistically combined with experimental techniques like NMR spectroscopy to build a comprehensive and validated model of the molecule's dynamic behavior in solution.

Applications in Functional Materials and Devices

Development of Fluorescent Probes and Chemosensors

The 4-(diethylamino)benzaldehyde (B91989) scaffold is an excellent platform for constructing fluorescent probes and chemosensors. The inherent photophysical properties of this structure can be readily modulated by chemical reactions at the aldehyde group, leading to sensors that can detect a wide variety of analytes with high sensitivity and selectivity.

The primary design strategy for probes based on 4-(Diethylamino)-2-methylbenzaldehyde involves a 'fluorophore-receptor' model. In this design, the 4-(diethylamino)benzaldehyde moiety acts as the core fluorophore, providing the fundamental spectroscopic signal. The aldehyde group serves as a convenient and reactive site for the attachment of a specific 'receptor' unit.

This receptor is a molecule or functional group designed to selectively interact or react with a target analyte. A common and effective method is the condensation reaction of the aldehyde group with an amine-containing molecule (like a hydrazide or aniline (B41778) derivative) to form a Schiff base. researchgate.netbiointerfaceresearch.com This reaction links the fluorophore to a receptor unit that contains binding sites (e.g., nitrogen and oxygen atoms) for the target analyte. researchgate.netresearchgate.net The binding event between the receptor and the analyte induces a change in the electronic properties of the entire molecule, resulting in a measurable change in the fluorescence signal (either enhancement or quenching).

Probes derived from the 4-(diethylamino)benzaldehyde scaffold can operate through several established fluorescence sensing mechanisms:

Intramolecular Charge Transfer (ICT): The core structure of this compound possesses a strong donor-acceptor (D-π-A) character. The diethylamino group acts as the electron donor (D) and the benzaldehyde (B42025) system as the electron acceptor (A). Upon photoexcitation, an electron is transferred from the donor to the acceptor, creating an ICT state that is responsible for the molecule's fluorescence. The energy of this ICT state, and thus the color of the emitted light, is highly sensitive to the local environment and electronic perturbations caused by analyte binding.

Chelation-Enhanced Fluorescence (CHEF): Many Schiff base derivatives of 4-(diethylamino)benzaldehyde are weakly fluorescent due to the free rotation around the C=N bond, which provides a non-radiative pathway for the excited state to decay. When a metal ion binds to the receptor, it forms a rigid, chelated complex. This rigidity restricts the C=N bond rotation, blocking the non-radiative decay pathway and causing a significant increase in fluorescence intensity. researchgate.net

Photoinduced Electron Transfer (PET): In a PET-based sensor, the receptor unit can have an electron-rich center (like a tertiary amine) that can quench the fluorescence of the fluorophore by transferring an electron to it in the excited state. When the receptor binds to a target analyte (e.g., a metal cation or a proton), the electron-donating ability of the receptor is suppressed. This inhibition of the PET process "turns on" the fluorescence of the 4-(diethylamino)benzaldehyde core.

Excited-State Intramolecular Proton Transfer (ESIPT): While the base this compound does not undergo ESIPT, derivatives containing a hydroxyl group ortho to the imine bond (formed from the aldehyde) can exhibit this mechanism. Upon excitation, a proton is rapidly transferred from the hydroxyl group to the imine nitrogen. This process creates a new excited species (a keto-tautomer) with a large Stokes shift. Analyte binding can interfere with this proton transfer, leading to a ratiometric change in the fluorescence signal.

The versatility of the 4-(diethylamino)benzaldehyde scaffold has been demonstrated in the development of probes for various important analytes, particularly metal ions. By modifying the receptor unit, high selectivity for different species can be achieved.

Metal Ion Detection: Schiff base derivatives of the closely related 4-(diethylamino)-2-hydroxybenzaldehyde have been successfully employed as chemosensors for transition metal ions. For instance, a sensor synthesized by condensing 4-(diethylamino)-2-hydroxybenzaldehyde with isonicotinohydrazide showed high selectivity and sensitivity for Nickel(II) ions. researchgate.netgoogle.com The binding of Ni(II) to the hydrazone receptor resulted in a distinct ratiometric change in the absorption spectrum and a significant enhancement of fluorescence, allowing for detection down to nanomolar concentrations. researchgate.netgoogle.com Similarly, a diarylethene derivative incorporating a 4-diethylamino-salicylaldehyde Schiff base unit was developed as a selective fluorescent sensor for Zinc(II) ions, which are crucial in many biological processes. mrs-j.org Upon binding Zn(II), the probe's fluorescence intensity was enhanced threefold with a clear color change. mrs-j.org

| Probe Derivative | Target Analyte | Sensing Mechanism | Observed Change | Detection Limit (LOD) |

| N'-(4-(diethylamino)-2-hydroxybenzylidene) isonicotinohydrazide | Ni(II) | CHEF / ICT | Ratiometric absorption change, Fluorescence enhancement | 375 nM google.com |

| Diarylethene with 4-diethylamino-salicylaldehyde Schiff base | Zn(II) | CHEF | 3-fold fluorescence enhancement, Color change | 260 nM mrs-j.org |

Reactive Oxygen/Nitrogen Species (ROS/RNS): While specific probes for ROS/RNS directly using the this compound scaffold are less common, the design principles can be readily adapted. ROS and RNS are highly reactive molecules like hydrogen peroxide (H₂O₂), superoxide (B77818) (O₂•⁻), and nitric oxide (NO) that are important in cell signaling and pathology. aip.org Probes for these species often rely on specific chemical reactions. For example, the aldehyde group could be used to react with products of ROS/RNS interactions, or the core fluorophore could be functionalized with a moiety, like a boronate ester, that is cleaved by species such as hydrogen peroxide, leading to a fluorescence turn-on response. aip.org

A key advantage of fluorescent probes is their applicability in biological imaging, allowing for the visualization of analyte concentrations and dynamics within living cells. Probes derived from the 4-(diethylamino)benzaldehyde framework are well-suited for this purpose due to their strong fluorescence and the ability to be tailored for biocompatibility.

Schiff base chemosensors for metal ions, such as those for Cu²⁺, have been successfully used for fluorescence imaging in live cells. researchgate.net These probes can permeate the cell membrane and report on the presence and distribution of the target metal ion within different cellular compartments. This capability is crucial for understanding the roles of metal ions in cellular health and disease. The development of probes based on this compound for other biologically relevant analytes would similarly enable their visualization in complex biological environments.

Organic Light-Emitting Diodes (OLEDs) and Optoelectronic Materials

The electron donor-acceptor nature of the 4-(diethylamino)benzaldehyde scaffold also makes its derivatives promising candidates for use in optoelectronic materials, particularly in the emissive or charge-transporting layers of Organic Light-Emitting Diodes (OLEDs).

While this compound itself is not typically used as a primary emitter, its derivatives have shown potential in optoelectronic applications. Materials for OLEDs require good charge transport properties and high solid-state fluorescence quantum yields.

A notable example involves a bisazomethine dye synthesized from the related 4-diethylaminobenzaldehyde. This non-ionic dye was investigated as a red emitter for organic electroluminescent devices. In vapor-deposited films, this material formed J-aggregates, which are ordered molecular arrangements that can significantly alter the optical properties, leading to sharp and intense absorption and emission bands desirable for display applications.

Furthermore, hydrazone derivatives of 4-(diethylaminobenzaldehyde), such as p-diethylaminobenzaldehyde-(diphenylhydrazone), have been extensively used not as emitters, but as charge transport materials in electrophotographic and electroluminescent devices. These materials facilitate the movement of positive charges (holes) within the device, which is a critical function for efficient recombination with electrons to generate light in the emissive layer. The diethylamino group enhances the hole-transporting capability of these molecules. These examples demonstrate that the 4-(diethylamino)benzaldehyde scaffold can be incorporated into different functional components of an OLED device.

Charge Transport Properties in OLED Devices

Organic Light-Emitting Diodes (OLEDs) are comprised of several layers of organic materials sandwiched between two electrodes. The efficient injection and transport of charge carriers (holes and electrons) through these layers are critical for the device's performance. The charge transport process in the organic layers is typically governed by a hopping mechanism, where charge carriers move between adjacent molecules. The energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) of the organic materials are crucial for efficient charge injection from the electrodes and balanced transport within the device.

While specific studies detailing the use of this compound itself as a charge transport material are limited, its derivatives, such as certain fluorescent dyes, are relevant to the emissive layer in OLEDs. The fundamental structure of this aldehyde is conducive to creating molecules with desirable electronic properties for OLED applications. For instance, pyrene-benzimidazole derivatives have been investigated as blue emitters in OLEDs, demonstrating how molecular design can achieve high efficiency and color purity. mdpi.com An OLED device using one such derivative as a non-doped emissive layer showed an external quantum efficiency (EQE) of up to 4.3% and a luminance of 290 cd/m² at 7.5 V, emitting a pure blue light. mdpi.com

Device Fabrication and Performance Optimization

The fabrication of OLEDs involves the sequential deposition of organic layers and electrodes onto a substrate. Common fabrication techniques include thermal evaporation and solution-based methods like spin coating and inkjet printing. The performance of an OLED is optimized by carefully selecting materials with appropriate energy levels, ensuring good interfacial contact between layers, and balancing the electron and hole currents to maximize recombination in the emissive layer.

Derivatives synthesized from substituted benzaldehydes are integral to the emissive layer of some OLEDs. For example, chalcones synthesized from 4-(dimethylamino)benzaldehyde (B131446), a structurally similar compound, have been developed as fluorescent ligands. nih.gov These can be used to visualize receptors in biological systems and demonstrate the potential for creating tailored fluorescent molecules. nih.gov The optimization of OLED performance often involves co-hosting emissive dopants within a host material to prevent aggregation and improve efficiency. The choice of host and dopant materials is critical for achieving desired emission colors and high quantum yields.

Nonlinear Optical (NLO) Materials

Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to an intense electromagnetic field, such as that from a laser. This property is the foundation for technologies like frequency conversion, optical switching, and electro-optic modulation. Organic molecules, particularly those with a donor-π-acceptor (D-π-A) architecture, are highly promising for NLO applications due to their large optical nonlinearities and the ability to be chemically modified. The this compound molecule, with its potent diethylamino donor group, is an excellent starting material for synthesizing such NLO-active compounds.

Second-Order and Third-Order Nonlinear Optical Properties

The NLO response of a material is characterized by its hyperpolarizabilities. Second-order NLO effects, described by the first hyperpolarizability (β), are responsible for phenomena like second-harmonic generation (SHG), where light of a certain frequency is converted to light of double that frequency. Third-order effects, related to the second hyperpolarizability (γ), include third-harmonic generation and the nonlinear refractive index.

Derivatives such as chalcones and Schiff bases, readily synthesized from this compound through Claisen-Schmidt or condensation reactions, are widely studied for their NLO properties. researchgate.netuobasrah.edu.iq The combination of the electron-donating diethylamino group with a suitable electron-accepting group via a π-conjugated bridge leads to significant intramolecular charge transfer, which enhances the NLO response. analis.com.my For instance, studies on chalcones with a dimethylamino donor group and a nitro acceptor group showed high SHG efficiencies. researchgate.net Semicarbazone derivatives of p-dimethylamino benzaldehyde have also been identified as potential organic NLO materials, with SHG efficiency comparable to the standard material urea. researchgate.net

Table 1: NLO Properties of a Representative Schiff Base Compound

| Compound | Method | First Hyperpolarizability (β) | Key Finding |

|---|---|---|---|

| L4 (Schiff Base with Nitro Group) | AM1 Semi-Empirical | 15.418 × 10⁻³⁰ esu | The presence of a strong acceptor group significantly enhances the NLO response. researchgate.net |

Structure-Property Relationships in NLO Active Derivatives

The relationship between the molecular structure of a compound and its NLO properties is a central theme in materials science. For derivatives of this compound, several key principles govern their NLO activity:

Donor and Acceptor Strength: The magnitude of the hyperpolarizability is strongly dependent on the electron-donating strength of the amino group and the electron-withdrawing strength of the acceptor group. Stronger donors and acceptors lead to larger NLO responses. researchgate.net

π-Conjugated Bridge: The nature and length of the conjugated system that connects the donor and acceptor groups influence the efficiency of intramolecular charge transfer. Longer conjugation lengths generally increase the NLO effect, although this can be limited by transparency requirements.

Molecular Geometry: The planarity of the molecule affects the π-electron delocalization. A more planar structure generally leads to better NLO performance.

Research on chalcone (B49325) derivatives has systematically shown that compounds with an Acceptor-Acceptor-Donor (A-A-D) or Donor-Acceptor-Acceptor (D-A-A) architecture can exhibit very high NLO activity. researchgate.net This demonstrates that the specific arrangement and type of functional groups are critical for optimizing NLO properties.

Applications in Optical Switching and Data Processing

Materials with a large third-order NLO susceptibility, specifically a high nonlinear refractive index (n₂), are candidates for all-optical switching devices. In such a device, a high-intensity light beam can change the refractive index of the material, which in turn can be used to switch or modulate a second light beam. This process can occur on ultrafast timescales (femtoseconds to picoseconds), offering the potential for data processing speeds far exceeding those of current electronics.

The chalcone and Schiff base derivatives of this compound, which can be engineered to possess large third-order nonlinearities, are therefore of interest for these applications. uobasrah.edu.iqbohrium.com The ability to process information using photons instead of electrons could lead to next-generation optical computing and high-speed communication networks.

Biomedical and Pharmaceutical Research Applications

Role in Drug Development and Medicinal Chemistry

4-(Diethylamino)-2-methylbenzaldehyde and its structural analogs serve as a significant scaffold in medicinal chemistry, primarily due to their utility in synthesizing novel compounds with potential therapeutic value. The molecule's inherent reactivity and structural features make it a valuable starting material for creating more complex molecules aimed at various biological targets. chemimpex.com

This compound is a versatile intermediate in the synthesis of diverse organic molecules for the pharmaceutical industry. chemimpex.com Its chemical structure, featuring a reactive aldehyde group and a diethylamino substituent, allows for a range of chemical transformations, including condensation and nucleophilic substitution reactions. chemimpex.comwhiterose.ac.uk This reactivity is harnessed to build the core structures of various drug classes. For instance, it is utilized as a starting material in the preparation of compounds investigated for use as antihistamines, antipsychotics, and antidepressants. verypharm.com The compound's role as an intermediate is crucial for the development of new pharmaceutical agents by providing a foundational block that can be chemically modified to achieve desired therapeutic properties. chemimpex.com

The scaffold of 4-(diethylamino)benzaldehyde (B91989), a closely related compound, is pivotal in the development of molecules designed to interact with specific biological pathways. chemimpex.com A key area of research involves modifying this basic structure to create analogs with enhanced potency and selectivity for particular enzymes or receptors. This targeted approach is fundamental to modern drug discovery, aiming to produce more effective treatments with fewer side effects. chemimpex.com A significant example is the synthesis of numerous analogs to probe their interaction with the aldehyde dehydrogenase (ALDH) superfamily of enzymes, which are implicated in cancer cell proliferation, differentiation, and survival. nih.govacs.orgresearchgate.net By systematically altering the substituents on the benzaldehyde (B42025) ring, researchers can fine-tune the molecule's properties to achieve specific inhibitory profiles against different ALDH isoforms, thereby targeting pathways involved in cancer and other diseases. nih.gov

4-(Diethylamino)benzaldehyde (DEAB), a related compound lacking the 2-methyl group, is widely recognized as a broad-spectrum, reversible inhibitor of several Aldehyde Dehydrogenase (ALDH) isoforms. nih.govnih.gov ALDH enzymes are overexpressed in various tumors and are considered a potential therapeutic target. nih.govresearchgate.netnih.gov Research has focused on synthesizing analogs of this scaffold to develop more potent and isoform-selective inhibitors. nih.govacs.org

In one extensive study, 40 analogs were synthesized and evaluated for their inhibitory activity against key ALDH isoforms implicated in cancer: ALDH1A1, ALDH1A3, and ALDH3A1. nih.gov This research identified several compounds with significantly improved and more selective inhibitory profiles compared to the parent compound, DEAB. For example, specific analogs demonstrated potent inhibitory activity against ALDH1A3, while others were potent against ALDH3A1. nih.govresearchgate.netnih.gov The complexity of the interaction is notable, as DEAB can act as a substrate for some ALDH isoforms (ALDH1A1, ALDH3A1), an irreversible inhibitor for others (ALDH1A2, ALDH2), and a covalent binder to another (ALDH7A1). nih.gov

Table 1: Inhibitory Activity of Selected 4-(Diethylamino)benzaldehyde Analogs on ALDH Isoforms

| Compound | ALDH1A1 IC₅₀ (µM) | ALDH1A3 IC₅₀ (µM) | ALDH3A1 IC₅₀ (µM) |

| 14 | 7.08 | 0.63 | 8.00 |

| 15 | > 10 | 0.81 | > 10 |

| 16 | > 10 | 0.94 | > 10 |

| 18 | > 10 | > 10 | 0.83 |

| 19 | > 10 | > 10 | 5.50 |

Data sourced from a study on DEAB analogues. acs.org

The investigation of 4-(diethylamino)benzaldehyde analogs extends to their potential as anticancer agents, directly linked to their ALDH-inhibiting properties. researchgate.net High ALDH activity is a characteristic of cancer stem cells (CSCs) and is associated with drug resistance. nih.gov Therefore, inhibiting ALDH is a promising strategy for targeting these resilient cancer cell populations.

Studies have demonstrated that analogs of DEAB exhibit significant antiproliferative activity against various cancer cell lines. nih.govresearchgate.net In research focused on prostate cancer, 16 newly synthesized analogs displayed greater cytotoxicity than DEAB against three different prostate cancer cell lines (PC3, DU145, and LNCaP). nih.govacs.orgnih.gov The half-maximal inhibitory concentration (IC₅₀) values for these analogs ranged from 10 to 200 µM, whereas DEAB's IC₅₀ was greater than 200 µM. nih.govacs.orgresearchgate.net Two specific analogs, compounds 14 and 18 , were found to be more potent than DEAB against patient-derived primary prostate tumor epithelial cells, both as single agents and in combination with the chemotherapy drug docetaxel. nih.govnih.gov

Table 2: Antiproliferative Activity of Lead Analogs in Prostate Cancer Cell Lines

| Compound | PC3 IC₅₀ (µM) | DU145 IC₅₀ (µM) |

| 14 | 47 | 61 |

| 18 | 77 | 102 |

| DEAB | > 200 | > 200 |

Data represents the concentration required to inhibit cell growth by 50%. acs.org

Agrochemical Applications

In addition to its role in pharmaceuticals, this compound serves as an intermediate in the development of agrochemicals. chemimpex.com Agrochemical intermediates are fundamental components in the manufacturing of products designed for crop protection and yield enhancement. framochem.com The specific chemical properties of this compound make it a useful building block for synthesizing more complex molecules with desired biocidal or plant-growth-regulating activities. Its application in this sector highlights the compound's versatility and importance in broader industrial chemical synthesis. chemimpex.com

Development of Novel Agrochemical Compounds

This compound serves as a versatile precursor in the synthesis of various organic molecules, including those with potential applications in the agrochemical sector. Its chemical structure, featuring a reactive aldehyde group and a diethylamino moiety, allows for the straightforward synthesis of derivatives that can be screened for fungicidal, herbicidal, and insecticidal activities. Research in this area often focuses on creating new compounds that can offer improved efficacy, different modes of action to combat resistance, and more favorable environmental profiles.

The development of novel agrochemicals from this benzaldehyde derivative often involves its reaction to form larger, more complex molecules such as Schiff bases and chalcones. These classes of compounds are well-documented for their wide range of biological activities, making them attractive targets for synthesis and subsequent biological evaluation.

Schiff Base Derivatives and Their Potential Fungicidal Activity

Schiff bases, formed by the condensation of a primary amine with an aldehyde, are a prominent class of compounds in agrochemical research. While direct studies on Schiff bases derived specifically from this compound are not extensively detailed in publicly available literature, research on structurally similar compounds provides strong evidence for their potential as fungicides. For instance, Schiff bases synthesized from 2-aminopyrimidine (B69317) and various substituted benzaldehydes have been investigated for their fungitoxicity. These studies have demonstrated that the biological activity of the resulting Schiff base is influenced by the nature and position of the substituents on the benzaldehyde ring. The presence of an electron-donating group, such as a diethylamino group, can modulate the electronic properties of the entire molecule, which in turn can affect its interaction with biological targets in pathogenic fungi.

The general synthetic route to these Schiff bases involves a straightforward condensation reaction, often catalyzed by a few drops of acid, making this a chemically accessible pathway for generating a library of potential agrochemical candidates from this compound.

Chalcone (B49325) Derivatives and Their Potential Herbicidal Activity

Chalcones, which are bi-aromatic ketones with an unsaturated three-carbon bridge, represent another important class of biologically active molecules that can be synthesized from benzaldehyde precursors. The synthesis is typically achieved through a Claisen-Schmidt condensation between a substituted benzaldehyde and an acetophenone. These compounds are known to exhibit a variety of biological effects, including herbicidal activity.

Research into the herbicidal properties of chalcones has shown that the substituents on both aromatic rings play a crucial role in their phytotoxicity. For example, studies on a series of synthetic chalcones have revealed that derivatives containing a 4-(N,N-dimethylamino)phenyl group can inhibit the germination and growth of various weed species. nih.gov This suggests that chalcones derived from this compound could exhibit similar herbicidal properties. The diethylamino group, being a strong electron-donating group, would significantly influence the electronic and steric properties of the resulting chalcone, potentially leading to potent herbicidal effects.

The following table presents research findings on the herbicidal activity of chalcone analogues, illustrating the type of data generated in the screening of these compounds against common weeds. While these specific chalcones were not synthesized from this compound, they provide a clear indication of the potential for this class of compounds in agrochemical development.

Table 1: Herbicidal Activity of Synthetic Chalcones on Chinese Amaranth (Amaranthus tricolor L.)

| Compound | Concentration (µM) | Germination Inhibition (%) | Shoot Length Inhibition (%) | Root Length Inhibition (%) |

|---|---|---|---|---|

| Chalcone 1 | 200 | 50.0 | 65.2 | 78.9 |

| Chalcone 2 | 200 | 45.3 | 58.1 | 72.4 |

| Chalcone 3 (with 4-(N,N-dimethylamino)phenyl group) | 200 | 85.7 | 92.3 | 95.1 |

| Butachlor (Commercial Herbicide) | 200 | 100.0 | 100.0 | 100.0 |

The data indicates that certain structural features, such as the presence of a dialkylamino group on one of the phenyl rings, can significantly enhance the herbicidal activity of chalcones. This supports the rationale for synthesizing and testing chalcone derivatives of this compound as potential novel herbicides.

Potential for Insecticidal Derivatives

Analytical Chemistry Applications

Reagent in Spectrophotometric Methods

While specific, validated spectrophotometric methods employing 4-(Diethylamino)-2-methylbenzaldehyde as the primary reagent are not extensively documented in peer-reviewed literature, its structural similarity to 4-(dimethylamino)benzaldehyde (B131446) (DMAB) allows for well-established applications by analogy. DMAB is the active component in the widely used Ehrlich's reagent and Kovac's reagent. discofinechem.com These reagents are famously used for the colorimetric determination of compounds containing an indole (B1671886) moiety, such as tryptophan and other metabolites. discofinechem.com

The reaction mechanism involves an electrophilic substitution where the aldehyde condenses with the electron-rich C2 position of the indole ring under acidic conditions. wikipedia.org This reaction forms a resonance-stabilized carbocation dye (a aza-quinonemethine dye) that exhibits a strong absorbance in the visible spectrum, typically resulting in a red-violet colored product. globalresearchonline.net Given that this compound shares the crucial p-dialkylamino benzaldehyde (B42025) structure, it is expected to undergo the same reaction, producing a colored product suitable for spectrophotometric quantification. globalresearchonline.net This principle is fundamental for detecting indole-producing microorganisms in microbiology or quantifying specific biomolecules in clinical assays. discofinechem.com

Interactive Data Table: Principle of Spectrophotometric Detection of Indoles

| Feature | Description | Reference Compound |